2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2,5-dioxoimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione: Shares a similar benzylidene group but differs in the core structure.
2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione: Similar in structure but lacks the hydroxy group.
2-(3,4-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione: Contains additional methoxy groups.
Uniqueness
The uniqueness of 2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O5/c1-12-4-3-5-14(8-12)21-18(25)11-23-19(26)15(22-20(23)27)9-13-6-7-17(28-2)16(24)10-13/h3-10,24H,11H2,1-2H3,(H,21,25)(H,22,27)/b15-9+ |
InChI Key |
JKQFFEHYXQUTFA-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)O)/NC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)NC2=O |
Origin of Product |
United States |
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